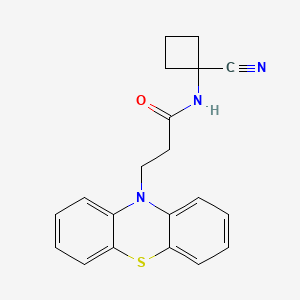
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide: is a complex organic compound that features a cyanocyclobutyl group attached to a phenothiazine moiety through a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide typically involves multiple steps:
Formation of the cyanocyclobutyl group:
Synthesis of the phenothiazine moiety: Phenothiazine can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling of the cyanocyclobutyl group with phenothiazine: This step involves the formation of a propanamide linker, which can be achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the phenothiazine moiety.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)acetamide
- N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)butanamide
- N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)pentanamide
Uniqueness
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide is unique due to its specific combination of a cyanocyclobutyl group and a phenothiazine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-phenothiazin-10-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c21-14-20(11-5-12-20)22-19(24)10-13-23-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)23/h1-4,6-9H,5,10-13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKLYHJLZOMYTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













